- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106
Cas no 91-10-1 (2,6-Dimethoxyphenol)
2,6-Dimethoxyphenol Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dimethoxyphenol
- Pyrogallol 1,3-dimethyl ether~Syringol
- Syringol
- 1,3-dimethoxy-2-hydroxybenzene
- 1,3-dimethylpyrogallate
- 2,5-DIIODO-4-METHYL-1H-IMIDAZOLE
- 2,6-dimethoxy-pheno
- 2,6-Dimethoxyphenyl
- 2,6-Dwumetoksyfenol
- Dimethoxyphenol
- MCP
- Phenol,2,6-dimethoxy
- Pyrogallol 1,3-dimethyl ether
- Pyrogallol-1,3-diMethyl ether
- 2-Hydroxy-1,3-dimethoxybenzene
- Pyrogallol 1,3-dimethylether
- 1,3-Dimethyl pyrogallate
- Phenol, 2,6-dimethoxy-
- Aldrich
- 1,3-Di-o-methylpyrogallol
- 2,6-dimethoxy-phenol
- Pyrogallol dimethylether
- 2,6-dimethoxy phenol
- 2,6-Dwumetoksyfenol [Polish]
- FEMA No. 3137
- 4UQT464H8K
- KLIDCXVFHGNTTM-UHFFFAOYSA-N
- 3DM
- 2,6-dim
- 2,6-Dimethoxyphenol (ACI)
- 2,6-Dimethoxyphenic acid
-
- MDL: MFCD00064434
- Inchi: 1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3
- InChI Key: KLIDCXVFHGNTTM-UHFFFAOYSA-N
- SMILES: OC1C(OC)=CC=CC=1OC
- BRN: 1526871
Computed Properties
- Exact Mass: 154.06300
- Monoisotopic Mass: 154.062994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.1
- Topological Polar Surface Area: 38.7
Experimental Properties
- Color/Form: Oil
- Density: 1.1690 (rough estimate)
- Melting Point: 50-57 °C (lit.)
- Boiling Point: 261 °C(lit.)
- Flash Point: Fahrenheit: 284 ° f
Celsius: 140 ° c - Refractive Index: 1.4745 (estimate)
- Water Partition Coefficient: 2 g/100 mL (13 ºC)
- PSA: 38.69000
- LogP: 1.40940
- Solubility: It is easily soluble in diethyl ether, ethanol and alkali solutions, and slightly soluble in water.
- Sensitiveness: Sensitive to air
- FEMA: 3137 | 2,6-DIMETHOXYPHENOL
2,6-Dimethoxyphenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 1
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:SL0900000
-
Hazardous Material Identification:
- Risk Phrases:R22; R36/37/38
- TSCA:Yes
- Storage Condition:Inert atmosphere,Room Temperature
2,6-Dimethoxyphenol Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,6-Dimethoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D461500-10g |
2,6-Dimethoxyphenol |
91-10-1 | 10g |
$ 127.00 | 2023-09-07 | ||
| TRC | D461500-50g |
2,6-Dimethoxyphenol |
91-10-1 | 50g |
$ 173.00 | 2023-09-07 | ||
| TRC | D461500-250g |
2,6-Dimethoxyphenol |
91-10-1 | 250g |
$ 518.00 | 2023-09-07 | ||
| Apollo Scientific | OR5086-25g |
2,6-Dimethoxyphenol |
91-10-1 | 97% | 25g |
£18.00 | 2025-02-20 | |
| Apollo Scientific | OR5086-100g |
2,6-Dimethoxyphenol |
91-10-1 | 97% | 100g |
£61.00 | 2025-02-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029889-100g |
2,6-Dimethoxyphenol |
91-10-1 | 98% | 100g |
¥872 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029889-25g |
2,6-Dimethoxyphenol |
91-10-1 | 98% | 25g |
¥261 | 2024-05-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 53877-100MG |
2,6-Dimethoxyphenol |
91-10-1 | 100mg |
¥1924.56 | 2025-01-14 | ||
| abcr | AB133850-25 g |
2,6-Dimethoxyphenol, 99%; . |
91-10-1 | 99% | 25g |
€62.50 | 2023-05-10 | |
| abcr | AB133850-100 g |
2,6-Dimethoxyphenol, 99%; . |
91-10-1 | 99% | 100g |
€130.20 | 2023-05-10 |
2,6-Dimethoxyphenol Production Method
Production Method 1
1.2S:H2O, 10 min, cooled
Production Method 2
- Acid-Functionalised Magnetic Ionic Liquid [AcMIm]FeCl4 as Catalyst for Oxidative Hydroxylation of Arylboronic Acids and Regioselective Friedel-Crafts Acylation, ChemPlusChem, 2017, 82(8), 1129-1134
Production Method 3
- Ligand enabled none-oxidative decarbonylation of aliphatic aldehydes, Chinese Chemical Letters, 2023, 34(7),
Production Method 4
1.2 Reagents: Cesium hydroxide Solvents: Water ; 6 h, 125 °C; 125 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- Sulfonic acid resin and copper salts: a novel heterogeneous catalytic system for direct hydroxylation of haloarenes, Catalysis Science & Technology, 2011, 1(4), 582-585
Production Method 5
- Preparation of 2,6-disubstituted phenols by thermal decarboxylation of 2,6-disubstituted-4-hydroxybenzoic acids, Czechoslovakia, , ,
Production Method 6
- Sodium perborate: a convenient reagent for benzylic hydroperoxide rearrangement, Tetrahedron Letters, 1993, 34(48), 7667-8
Production Method 7
- Mild and Robust Redox-Neutral Pd/C-Catalyzed Lignol β-O-4' Bond Cleavage Through a Low-Energy-Barrier Pathway, ChemSusChem, 2015, 8(13), 2187-2192
Production Method 8
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
- Mechanochemical degradation of lignin and wood by solvent-free grinding in a reactive medium, Green Chemistry, 2013, 15(1), 160-166
Production Method 9
Production Method 10
Production Method 11
1.2 Solvents: Water
- A scalable and green one-minute synthesis of substituted phenols, RSC Advances, 2020, 10(66), 40582-40587
Production Method 12
- I. Cholesterol-Absorption Inhibitors II. Toward the Synthesis of (+)-Resiniferatoxin via Photorearrangement of Cross-Conjugated Cyclohexadienones, 2004, , ,
Production Method 13
- A simple deprotection of triflate esters of phenol derivatives, Tetrahedron Letters, 2004, 45(33), 6317-6320
Production Method 14
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water
- Mild cleavage of aryl mesylates. Methanesulfonate as potent protecting group for phenols, Organic Letters, 2004, 6(9), 1513-1514
Production Method 15
- Preparation of pyrogallol from phenol, Japan, , ,
Production Method 16
- Lewis acid-catalyzed deprotection of para-methoxybenzyl ether, Synlett, 1997, (10), 1153-1154
Production Method 17
1.2 Reagents: Hydrochloric acid Solvents: Water
- Copper MOF: scope and limitation in catalytic hydroxylation and nitration of aryl halides, Tetrahedron, 2013, 69(31), 6409-6414
Production Method 18
- The Baeyer-Villiger oxidation of ketones and aldehydes, Organic Reactions (Hoboken, 1993, 43,
Production Method 19
1.2 Reagents: Hydrochloric acid Solvents: Acetone
- The Baeyer-Villiger oxidation of aromatic aldehydes and ketones with hydrogen peroxide catalyzed by selenium compounds. A convenient method for the preparation of phenols, Synthesis, 1989, (3), 167-72
Production Method 20
- Boron trichloride as a selective demethylating agent for hindered ethers, Journal of the Chemical Society, 1984, (4), 227-9
Production Method 21
Production Method 22
2,6-Dimethoxyphenol Raw materials
2,6-Dimethoxyphenol Preparation Products
- Coumaran (496-16-2)
- Homovanillyl alcohol (2380-78-1)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- Isoeugenol (97-54-1)
- 2,3-Xylohydroquinone (608-43-5)
- 2,6-Dimethylnaphthalene (581-42-0)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Indane (496-11-7)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)
- Ethyl diphenylacetate (3468-99-3)
- Syringylacetone (19037-58-2)
- Guaiacol (90-05-1)
- Ethyl Hydroferulate (61292-90-8)
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)
2,6-Dimethoxyphenol Suppliers
2,6-Dimethoxyphenol Related Literature
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2,6-Dimethoxyphenol
2,6-Dimethoxyphenol: A Comprehensive Overview
2,6-Dimethoxyphenol (CAS No. 91-10-1) is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.17 g/mol. It is a derivative of phenol with two methoxy groups attached at the 2 and 6 positions of the aromatic ring. This compound is widely recognized for its unique chemical properties and diverse applications across various industries.
The structure of 2,6-Dimethoxyphenol consists of a benzene ring substituted with two methoxy groups (-OCH3) at the ortho and para positions relative to the hydroxyl group (-OH). This substitution pattern imparts specific electronic effects on the molecule, making it highly reactive in certain chemical reactions. The compound is typically a white crystalline solid with a melting point of approximately 87°C and a boiling point of around 245°C under standard conditions.
2,6-Dimethoxyphenol is synthesized through various methods, including the methylation of resorcinol or the oxidation of appropriate aromatic alcohols. Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly routes for its production, leveraging catalytic systems and green chemistry principles.
One of the most notable applications of 2,6-Dimethoxyphenol is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various bioactive compounds. For instance, it has been employed in the development of anti-inflammatory agents and antioxidants due to its ability to scavenge free radicals and modulate cellular signaling pathways.
In addition to its pharmaceutical applications, 2,6-Dimethoxyphenol finds utility in the agrochemical sector as a component in pesticides and herbicides. Its ability to inhibit specific enzymes involved in plant growth has made it a valuable ingredient in crop protection products.
Recent studies have also explored the potential of 2,6-Dimethoxyphenol in materials science. Researchers have investigated its use as a precursor for advanced polymers and high-performance materials due to its ability to form stable bonds under specific reaction conditions.
The environmental impact of 2,6-Dimethoxyphenol has been a subject of recent research as well. Scientists have examined its biodegradation pathways and toxicity profiles to assess its safety for industrial and agricultural applications. These studies have highlighted the importance of proper waste management practices to minimize its ecological footprint.
In conclusion, 2,6-Dimethoxyphenol (CAS No. 91-10-1) is a versatile compound with significant contributions across multiple fields. Its unique chemical properties and diverse applications continue to drive innovation in both academic and industrial settings.
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